molecular formula C7H9N3O2 B2429886 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 2416243-64-4

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2429886
CAS No.: 2416243-64-4
M. Wt: 167.168
InChI Key: KWGCVXLAKWLZTO-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazopyrazinone core is a privileged structure that has been utilized in the development of novel inhibitors for various biological targets. For instance, closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been exploited as promising chemical inhibitors for the Bromodomain and Extraterminal (BET) family of proteins . BET proteins are crucial regulators of gene expression, and their inhibition has shown potent anti-proliferative effects in cancer cell lines, such as HL-60 human promyelocytic leukemia cells, making this scaffold a valuable starting point for oncology research . Furthermore, other structural analogs, specifically 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one derivatives, have been described as modulators of protein kinases, which are key enzymes in signal transduction pathways and are important targets in cancer and other proliferative diseases . The synthetic approaches for such complex heterocyclic systems often involve innovative routes, such as those starting from Meldrum's acid and incorporating chiral amino esters, enabling the production of highly substituted and enantiomerically pure compounds for structure-activity relationship (SAR) studies . The pyrazine heterocycle itself is known to possess favorable physicochemical properties, including good membrane permeability and aqueous solubility, making it a valuable pharmacophore in the design of bioactive molecules . This product is intended for research purposes to aid in the exploration of these and other potential biological activities. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCVXLAKWLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NCC(N2C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like oxygen or manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, manganese dioxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Benzene, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,5-a]pyrazines exhibit promising antimicrobial properties. For instance, studies have shown that certain analogues can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential use in developing new antitubercular agents .

Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that target orexin receptors may be useful in treating sleep disorders and conditions related to stress and addiction. Research indicates that these compounds can enhance sleep duration and quality in animal models .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazo[1,5-a]pyrazine derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Case Studies

Study Findings Implications
Synthesis and Evaluation of Antitubercular AgentsIdentified several potent derivatives with low MIC values against Mycobacterium tuberculosisPotential for new treatments for tuberculosis
Orexin Receptor StudiesDemonstrated effects on sleep patterns in rat modelsPossible applications in treating sleep disorders
Anticancer ResearchShowed efficacy against multiple cancer cell linesPotential for drug development in oncology

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound characterized by its imidazole and pyrazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • IUPAC Name : 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
  • Molecular Formula : C₇H₉N₃O₂
  • CAS Number : 2416243-64-4

The biological activity of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is primarily attributed to its interaction with specific molecular targets:

Molecular Targets :

  • The compound exhibits binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Pathways Involved :

  • It modulates critical signaling pathways related to cell proliferation , apoptosis , and immune response , making it a candidate for therapeutic applications in oncology and immunology.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and antiviral compound.

Anticancer Activity

Studies have demonstrated that 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell Line(s)IC50 (µM)Mechanism
Bouabdallah et al. HCT116, MCF-73.79Induced apoptosis
Wei et al. A54926Growth inhibition
Zhang et al. HepG20.71Antiproliferative activity

Antiviral Activity

In addition to its anticancer properties, the compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study on MCF-7 Cells :
    • A study demonstrated that treatment with 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 3.79 µM.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Case Study on A549 Cells :
    • In another study focusing on A549 lung cancer cells, the compound exhibited significant growth inhibition with an IC50 value of 26 µM.
    • The study reported that the compound affects cell cycle progression and induces G0/G1 phase arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-oneLacks hydroxyl groupReduced reactivity
1-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyrazineDifferent functional groupsVaried applications

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous imidazo[1,5-a]pyrazin-8-one derivatives (e.g., 7-substituted variants) are synthesized via multistep reactions involving mesoionic intermediates. A general procedure includes:

  • Step 1 : Condensation of TosMIC (toluenesulfonylmethyl isocyanide) with DBU (1,8-diazabicycloundec-7-ene) in DMF at 0°C under inert gas, followed by addition of trifluoroacetyl-oxazolium-5-olate intermediates .
  • Step 2 : Workup with aqueous Na₂CO₃, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:AcOEt gradient).
  • Catalysts : Acidic conditions (e.g., p-TsOH, CeCl₃·7H₂O) or Lewis acids (Sc(OTf)₃) are critical for cyclization and yield optimization .

Q. Key Considerations :

  • Solvent polarity (DMF enhances reaction rates).
  • Temperature control (0°C minimizes side reactions).
  • Catalyst screening (e.g., CeCl₃·7H₂O at 30 mol% achieves 75% yield in related syntheses) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Structural validation relies on a combination of spectroscopic and analytical methods:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1676–1684 cm⁻¹ for lactam moieties) .
  • NMR (¹H/¹³C) : Resolves regioselectivity and substituent positions. For example, aromatic protons in imidazo-pyrazinones appear as distinct doublets (δ 7.2–8.9 ppm) .
  • HRMS : Confirms molecular formula (e.g., exact mass matching within 0.002 Da) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Yield optimization involves systematic screening of variables:

  • Catalyst Loading : Evidence from analogous reactions shows CeCl₃·7H₂O at 30 mol% maximizes yield (75%), with no improvement beyond this concentration due to catalyst saturation (Table 1).

Q. Table 1: Catalyst Efficiency in Imidazo-Pyrazinone Synthesis

EntryCatalyst (mol%)Yield (%)
10CeCl₃·7H₂O (20)65
11CeCl₃·7H₂O (30)75
12CeCl₃·7H₂O (40)75
Source: Adapted from Saeedi et al. (2022)
  • Solvent Effects : Polar aprotic solvents (DMF, AcOH) enhance intermediate stability.
  • Temperature : Reactions at 0°C minimize decomposition of sensitive intermediates .

Q. How can computational methods predict the bioactivity of imidazo[1,5-a]pyrazinone derivatives?

Methodological Answer: Molecular docking and dynamics simulations are key:

  • Target Selection : COVID-19 main protease (Mpro) is a common target for imidazo-pyrazinones .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol suggests strong interaction) with experimental IC₅₀ values.
  • Limitations : Solvation effects and protein flexibility may require MD simulations for refinement .

Q. How should researchers address contradictory catalytic efficiency data in heterocyclic synthesis?

Methodological Answer: Contradictions often arise from:

  • Catalyst Purity : Impurities in CeCl₃·7H₂O may reduce effective loading.
  • Side Reactions : Competing pathways (e.g., dimerization) under acidic conditions (p-TsOH vs. H₂SO₄) .
  • Substrate Scope : Electron-donating/withdrawing groups on aryl rings alter reactivity (e.g., 4-nitrophenyl vs. 4-methoxyphenyl substituents) .

Q. Case Study :

  • p-TsOH (Entry 6) : 70% yield due to strong acidity favoring cyclization.
  • H₂SO₄ (Entry 9) : 32% yield, likely due to over-protonation destabilizing intermediates .

Q. What strategies resolve regioselectivity challenges in imidazo-pyrazinone synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Substituent Effects : Bulky groups (e.g., 4-methylphenyl) direct cyclization to less hindered positions .
  • Catalyst Choice : Lewis acids like Sc(OTf)₃ favor specific transition states via coordination to nitrogen lone pairs .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products, while higher temperatures may lead to isomerization .

Q. How are molecular docking results validated experimentally for imidazo-pyrazinones?

Methodological Answer:

  • In Vitro Assays : Measure inhibition of target enzymes (e.g., SARS-CoV-2 Mpro) using fluorescence-based protease assays .
  • Structure-Activity Relationships (SAR) : Correlate docking scores with IC₅₀ values for derivatives.
  • Crystallography : Co-crystal structures of ligand-protein complexes confirm binding poses predicted computationally .

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